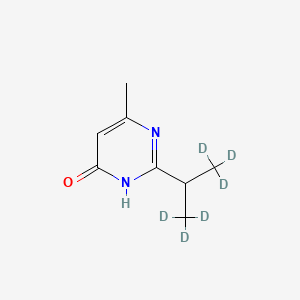
2-Isopropyl-6-methyl-4pyrimidinol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-6-methyl-4pyrimidinol-d6 is a deuterated analog of 2-Isopropyl-6-methyl-4pyrimidinol. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula for this compound is C8H6D6N2O. This compound is often used in scientific research due to its unique properties that arise from the presence of deuterium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methyl-4pyrimidinol-d6 typically involves the deuteration of 2-Isopropyl-6-methyl-4pyrimidinol. Deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. One common method involves the use of a deuterated solvent such as deuterium oxide (D2O) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-6-methyl-4pyrimidinol-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound into different reduced forms. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation using reagents like bromine (Br2) or chlorine (Cl2) is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidine compounds.
Substitution: Formation of halogenated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-6-methyl-4pyrimidinol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to investigate the role of hydrogen atoms in biological processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts where deuterium labeling provides insights into reaction mechanisms.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-6-methyl-4pyrimidinol-d6 involves its interaction with molecular targets and pathways. The presence of deuterium alters the vibrational frequencies of chemical bonds, which can affect reaction rates and mechanisms. This compound can act as a probe to study enzyme-catalyzed reactions and other biochemical processes. The deuterium isotope effect is a key factor in its mechanism of action, providing valuable information about the role of hydrogen atoms in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isopropyl-6-methyl-4pyrimidinol
- 2-Isopropyl-6-phenoxymethyl-4pyrimidinol
- 2-Methyl-6-phenyl-4pyrimidinol
- 6-Chloro-2-methyl-4pyrimidinol
Uniqueness
2-Isopropyl-6-methyl-4pyrimidinol-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium isotope effect allows for detailed studies of reaction mechanisms and metabolic pathways. Compared to its non-deuterated analogs, this compound offers enhanced stability and different kinetic properties, making it a valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
158.23 g/mol |
IUPAC-Name |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11)/i1D3,2D3 |
InChI-Schlüssel |
AJPIUNPJBFBUKK-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=NC(=CC(=O)N1)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


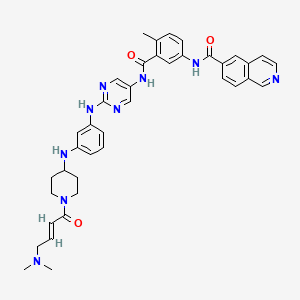

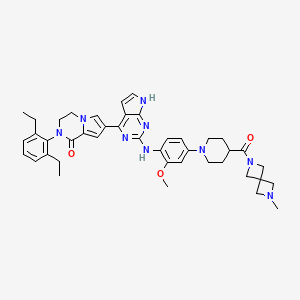
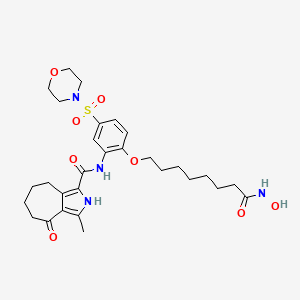


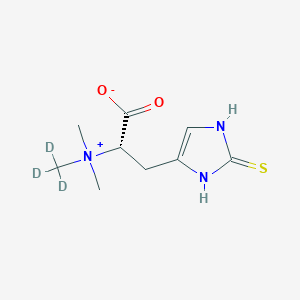
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)

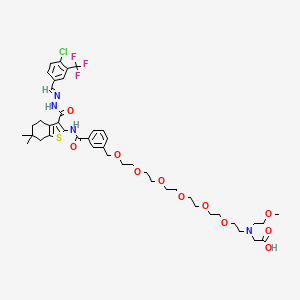
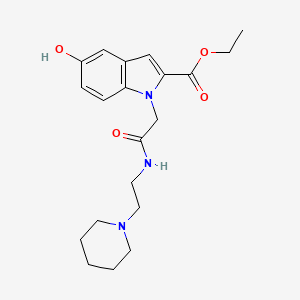
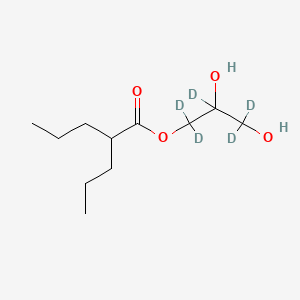
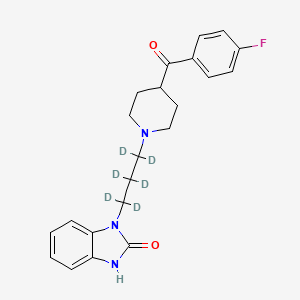
methyl dihydrogen phosphate](/img/structure/B12416408.png)
